molecular formula C11H8N4O2S2 B11532952 N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B11532952
M. Wt: 292.3 g/mol
InChI Key: ZEBMCSMNKNIDIW-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a pyridine ring attached to a benzothiadiazole core, which is further substituted with a sulfonamide group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with pyridine-4-amine in the presence of a sulfonating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • N-(pyridin-4-yl)-pyridine-3,5-dicarboxamide
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Comparison: N-(pyridin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the benzothiadiazole core, which imparts distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and materials science. In contrast, similar compounds like N-(pyridin-4-yl)pyridin-4-amine and N-(pyridin-4-yl)-pyridine-3,5-dicarboxamide may have different electronic and steric properties, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C11H8N4O2S2

Molecular Weight

292.3 g/mol

IUPAC Name

N-pyridin-4-yl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C11H8N4O2S2/c16-19(17,15-8-4-6-12-7-5-8)10-3-1-2-9-11(10)14-18-13-9/h1-7H,(H,12,15)

InChI Key

ZEBMCSMNKNIDIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC=NC=C3

Origin of Product

United States

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